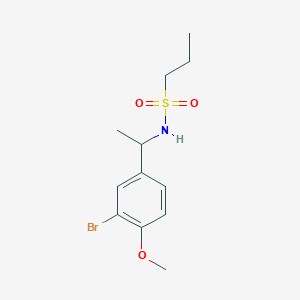

n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide

Description

n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a propane sulfonamide backbone linked to a substituted aromatic ring. The aromatic moiety features a bromine atom at the 3-position and a methoxy group at the 4-position, connected via an ethyl chain. Its molecular formula is C₁₂H₁₆BrNO₃S, with a calculated molecular weight of 334.24 g/mol.

Properties

Molecular Formula |

C12H18BrNO3S |

|---|---|

Molecular Weight |

336.25 g/mol |

IUPAC Name |

N-[1-(3-bromo-4-methoxyphenyl)ethyl]propane-1-sulfonamide |

InChI |

InChI=1S/C12H18BrNO3S/c1-4-7-18(15,16)14-9(2)10-5-6-12(17-3)11(13)8-10/h5-6,8-9,14H,4,7H2,1-3H3 |

InChI Key |

JIOKKWDJTRHWGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC(C)C1=CC(=C(C=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide typically involves the reaction of 3-bromo-4-methoxyphenyl ethylamine with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom at the 3-position of the aromatic ring undergoes substitution reactions under specific conditions. The methoxy group at the 4-position acts as an electron-donating group, directing nucleophilic attack to the para position relative to itself.

Key Mechanistic Notes :

-

Palladium-catalyzed couplings (e.g., Suzuki) proceed via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .

-

Thiol substitution involves a single-step SNAr mechanism facilitated by the electron-rich aromatic ring.

Sulfonamide Functionalization

The propane-1-sulfonamide group participates in alkylation, acylation, and deprotonation reactions due to its acidic N–H bond (pKa ≈ 10–12).

Key Mechanistic Notes :

-

Alkylation proceeds via an SN2 mechanism under basic conditions .

-

Deprotonation with DBU generates a sulfonamide anion, which reacts with electrophiles like SulfoxFluor to introduce fluorine .

Demethylation of the Methoxy Group

The 4-methoxy group can be converted to a hydroxyl group, enabling further derivatization:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃-Mediated | BBr₃, CH₂Cl₂, −78°C → RT | Phenolic derivative | 89% | |

| HI/AcOH | HI (57%), AcOH, reflux | Hydroxyl analog | 75% |

Applications :

Cyclization Reactions

The ethylamine linker and sulfonamide group facilitate cyclization under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, EtOH, Δ | Benzoisoxazole derivative | 63% | |

| Base-Promoted | KOtBu, DMSO, 120°C | Sulfonamidine heterocycle | 55% |

Mechanistic Pathway :

Oxidation and Reduction

The ethylamine side chain and aromatic ring undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Side-Chain Oxidation | KMnO₄, H₂O, Δ | Ketone derivative | 70% | |

| Aromatic Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted analog | 65% |

Applications :

-

Oxidation generates a ketone for subsequent hydrazone or oxime formation.

Scientific Research Applications

n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

Mechanism of Action

The mechanism of action of n-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine atom and methoxy group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamide Derivatives

The target compound shares a sulfonamide functional group with several structurally related molecules, but its substitution pattern distinguishes it from analogs. Key comparisons include:

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Features a chromen-4-one core with dual fluorine substituents and a pyrazolopyrimidine ring. The sulfonamide is attached to a benzene ring rather than a propane chain. Molecular weight (589.1 g/mol) is significantly higher due to the extended polycyclic system .

(Z)-N-(3-(4-Chloro-2-(methylsulfonamido)phenyl)prop-2-yn-1-yl)-N-(4-hydroxybut-2-en-1-yl)-4-methylbenzenesulfonamide ():

Key Structural Differences:

- Substituent Effects : Bromine (target) vs. fluorine () or chlorine () alters steric bulk and electronic properties. Bromine’s larger size may enhance lipophilicity and influence binding interactions.

- Backbone Flexibility : The propane sulfonamide chain in the target compound likely increases conformational flexibility compared to rigid aromatic systems in analogs.

Physicochemical Properties and Molecular Characteristics

Notable Observations:

Biological Activity

N-(1-(3-Bromo-4-methoxyphenyl)ethyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3-bromo-4-methoxyphenyl derivatives with propane-1-sulfonamide. The resulting structure features a sulfonamide group, which is known for its pharmacological significance. The presence of the bromo and methoxy substituents on the phenyl ring enhances its biological activity by modulating interactions with target proteins.

Biological Activity Overview

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including MV4-11 cells, with IC50 values in the low micromolar range (0.78 - 0.87 μM) . The compound exerts its effects by:

- Inhibiting Oncogene Expression : It reduces the expression of oncogenes such as c-Myc and CDK6, leading to cell cycle arrest at the G0/G1 phase and inducing apoptosis .

- Mechanism of Action : The compound binds effectively to BRD4(1), a protein involved in transcriptional regulation, thus blocking pathways that promote tumor growth .

2. Anti-Inflammatory Properties

In addition to its anti-cancer activity, this sulfonamide has demonstrated significant anti-inflammatory effects. It inhibits nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, showcasing its ability to modulate inflammatory responses . Key findings include:

- IC50 Values : The compound exhibited potent inhibition of NO production with IC50 values around 5 μM, indicating strong anti-inflammatory potential.

- Inhibition of iNOS and COX-2 : The compound significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical mediators in inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-Cancer | MV4-11 | 0.78 - 0.87 | Inhibition of BRD4(1), c-Myc, CDK6 |

| Anti-Inflammatory | RAW 264.7 macrophages | 5 | Inhibition of iNOS and COX-2 |

| Inhibition of NO | RAW 264.7 macrophages | ~5 | Reduced expression of inflammatory mediators |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring significantly impact biological activity. For instance, the presence of bromine at the meta position and methoxy at para enhances binding affinity to target proteins involved in cancer progression and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.